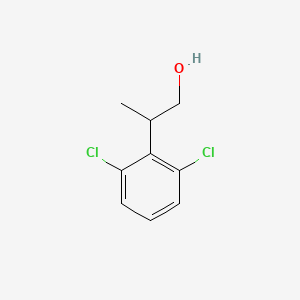

2-(2,6-Dichlorophenyl)propan-1-ol

Description

2-(2,6-Dichlorophenyl)propan-1-ol is an aromatic alcohol featuring a 2,6-dichlorophenyl group attached to the second carbon of a propanol backbone. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the dichlorinated aromatic ring. For instance, the compound’s dichlorophenyl moiety is a common pharmacophore in antihypertensive agents like clonidine (), and its alcohol functionality makes it a versatile intermediate in organic synthesis ().

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3 |

InChI Key |

MHLXPMKPOYSCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 2-(2,6-Dichlorophenyl)propan-1-ol and its analogs:

¹Data inferred from structural analogs outside provided evidence.

Key Findings:

Positional Isomerism: The placement of the dichlorophenyl group on the propanol chain significantly impacts reactivity. For example, 3-(2,6-Dichlorophenyl)propan-1-ol () undergoes nucleophilic substitution more readily due to reduced steric hindrance at the terminal carbon, facilitating reactions with phthalimide . In contrast, this compound’s central hydroxyl group may hinder such reactions.

Pharmacological Relevance: Clonidine (), though structurally distinct due to its imidazoline ring, shares the 2,6-dichlorophenyl motif. This group enhances binding affinity to α2-adrenergic receptors, demonstrating how minor structural modifications (e.g., replacing alcohol with an imidazoline) drastically alter biological activity .

Synthetic Utility :

- Alcohols like this compound are valuable intermediates. The synthesis of 2-[3-(2,6-dichlorophenyl)propyl]isoindole-1,3-dione () highlights the role of such alcohols in constructing heterocyclic frameworks, which are prevalent in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.